4-氨基吡啶-2-甲酰硫胺

描述

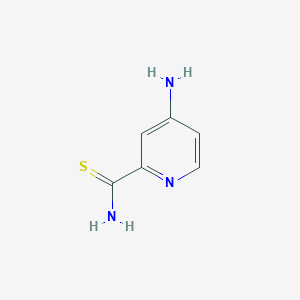

4-Aminopyridine-2-carbothioamide is a useful research compound. Its molecular formula is C6H7N3S and its molecular weight is 153.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Aminopyridine-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopyridine-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癫痫治疗

4-氨基吡啶已被证明是一种有希望的癫痫治疗选择。 它已被观察到可以改善癫痫患者的步态、共济失调、警觉性、认知或言语,并且在一定剂量范围内耐受性良好 .

光谱研究应用

该化合物的光谱特征,例如红外光谱峰,在各种分析应用中很有用。 这些特征有助于了解该化合物的结构和相互作用 .

物理化学研究

对 4-氨基吡啶类似物的物理化学性质的研究提供了对其溶解性、脂质相互作用和选择性受体结合的见解。 这些发现对于药物设计和开发至关重要 .

作用机制

Target of Action

The primary target of 4-Aminopyridine-2-carbothioamide is the voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their blockade can lead to prolonged action potentials .

Mode of Action

4-Aminopyridine-2-carbothioamide interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-Aminopyridine-2-carbothioamide affects the action potential propagation pathway . This results in prolonged action potentials, leading to an increased release of neurotransmitters and enhanced neuronal signaling .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-Aminopyridine-2-carbothioamide are not available, it is known that 4-Aminopyridine, a related compound, is well-tolerated up to 2.6 mg/kg per day . It is also known that nanoformulations of 4-Aminopyridine exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Result of Action

The molecular and cellular effects of 4-Aminopyridine-2-carbothioamide’s action include the elongation of action potentials and an increase in the release of neurotransmitters . This leads to enhanced neuronal signaling . In the context of disease, this can lead to improvements in symptoms of neurological disorders .

生化分析

Biochemical Properties

It is known that 4-Aminopyridine, the parent compound, interacts with various enzymes, proteins, and other biomolecules It is reasonable to hypothesize that 4-Aminopyridine-2-carbothioamide may have similar interactions

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that 4-Aminopyridine, the parent compound, exerts its effects at the molecular level by inhibiting voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . It is possible that 4-Aminopyridine-2-carbothioamide may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it may have long-term effects on cellular function

Dosage Effects in Animal Models

Preliminary studies suggest that it may have beneficial effects at certain dosages

Metabolic Pathways

Preliminary studies suggest that it may interact with certain enzymes or cofactors

Transport and Distribution

Preliminary studies suggest that it may interact with certain transporters or binding proteins

Subcellular Localization

Preliminary studies suggest that it may be directed to specific compartments or organelles

属性

IUPAC Name |

4-aminopyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUGYOHZVQQVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734493 | |

| Record name | 4-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343641-19-9 | |

| Record name | 4-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)

![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)

![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)

![3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1528621.png)

![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)